Ammonium perchlorate

Description

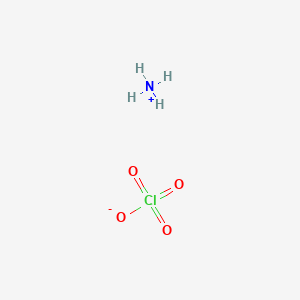

Structure

2D Structure

Properties

CAS No. |

7790-98-9 |

|---|---|

Molecular Formula |

ClH4NO4 |

Molecular Weight |

117.49 g/mol |

IUPAC Name |

azane;perchloric acid |

InChI |

InChI=1S/ClHO4.H3N/c2-1(3,4)5;/h(H,2,3,4,5);1H3 |

InChI Key |

HHEFNVCDPLQQTP-UHFFFAOYSA-N |

impurities |

The impurities are ammonium chloride, sodium perchlorate, ammonium chlorate, and water insolubles. |

SMILES |

[NH4+].[O-]Cl(=O)(=O)=O |

Canonical SMILES |

N.OCl(=O)(=O)=O |

Color/Form |

White orthorhombic crystals. Colorless, crystalline compound Solid at 15 °C |

density |

1.95 at 59 °F (USCG, 1999) 1.95 g/cu cm 1.95 g/cm³ |

melting_point |

130 °C |

Other CAS No. |

7790-98-9 |

physical_description |

Ammonium perchlorate appears as a white, crystalline solid or powder. Classified as a division 1.1 explosive if powdered into particles smaller than 15 microns in diameter or if powdered into larger particles but thoroughly dried. Does not readily burn, but will burn if contaminated by combustible material. May explode under prolonged exposure to heat or fire. Used to make rocket propellants, explosives, pyrotechnics, as an etching and engraving agent, and in analytical chemistry. DryPowder; DryPowder, OtherSolid, Liquid; PelletsLargeCrystals WHITE HYGROSCOPIC CRYSTALS. |

Pictograms |

Explosive; Oxidizer |

shelf_life |

Stable under recommended storage conditions. |

solubility |

In water, 2.0X10+5 mg/L at 25 °C In water, 2.45X10+5 mg/L at 25 °C In water, 2.49X10+5 mg/L at 25 °C Solubilities in organic solvents[Table#1333] Very soluble in liquid NH3 Soluble in methanol; slightly soluble in ethanol, acetone; almost insoluble in ethyl acetate, ether. Solubility in water, g/100ml at 25 °C: 20 |

Synonyms |

ammonium perchlorate |

vapor_pressure |

Very low |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of ammonium perchlorate

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium (B1175870) Perchlorate (B79767)

Ammonium perchlorate (AP), with the chemical formula NH₄ClO₄, is an inorganic salt of ammonia (B1221849) and perchloric acid. It presents as a white, crystalline, odorless solid that is a powerful oxidizer, a property that has led to its extensive use in solid rocket propellants, explosives, and pyrotechnics.[1][2][3][4] Its role as a high-energy material is critical in the aerospace and defense industries.[5][6] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, scientists, and drug development professionals who may encounter this compound in various applications.

Physical Properties

This compound is a white, hygroscopic crystalline solid.[1] Its physical characteristics are well-documented, with key quantitative data summarized in the tables below.

General Properties

The fundamental physical constants for this compound are presented in Table 1. It has a molecular weight of approximately 117.49 g/mol and a density of 1.95 g/cm³.[2][3][5] Notably, it decomposes exothermically upon heating before it can reach a melting point.[2][5]

| Property | Value | Source |

| Chemical Formula | NH₄ClO₄ | [2][3][4] |

| Molar Mass | 117.49 g/mol | [1][2][3] |

| Appearance | White crystalline solid/powder | [1][2][3] |

| Odor | Odorless | [3] |

| Density | 1.95 g/cm³ | [2][3][5] |

| Melting Point | Decomposes before melting (>200 °C) | [2][5] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -295.77 kJ/mol-295.98 ± 1.35 kJ/mol | [2][7] |

Solubility

This compound is highly soluble in water, and its solubility increases significantly with temperature.[2][3][8] It is also soluble in some polar organic solvents like methanol (B129727) but is insoluble in nonpolar solvents such as diethyl ether.[2][3] This high water solubility raises environmental concerns regarding potential groundwater contamination.[8]

| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Source |

| Water | 11.56 | 0 | [2][3] |

| Water | 20.85 | 20 | [2][3] |

| Water | 20.0 | 25 | [1] |

| Water | 57.01 | 100 | [2][3] |

| Methanol | 5.4 ( g/100 g) | 25 | [3] |

| Ethanol | 1.5 | 25 | [3] |

| Acetone | 1.76 | 25 | [3] |

| Diethyl Ether | Insoluble | - | [2][3] |

Crystal Structure

At room temperature (below 240 °C), this compound has an orthorhombic crystal structure.[2][5] Upon heating above this temperature, it undergoes a phase transition to a cubic structure.[2][5] The detailed crystallographic data at standard conditions are essential for understanding its physical stability and decomposition behavior.

| Parameter | Value (at 298 K) | Source |

| Crystal System | Orthorhombic | [2][5] |

| Space Group | Pnma | [1][9][10] |

| Unit Cell Dimension 'a' | 9.20 - 9.225 Å | [1][9][11] |

| Unit Cell Dimension 'b' | 5.815 - 5.82 Å | [1][9][11] |

| Unit Cell Dimension 'c' | 7.45 - 7.456 Å | [1][9][11] |

Chemical Properties

The chemical behavior of this compound is dominated by its powerful oxidizing nature and its complex thermal decomposition process.

Oxidizing Agent

As a salt containing the perchlorate anion (ClO₄⁻), where chlorine is in its highest oxidation state (+7), AP is a potent oxidizer.[2] It can undergo explosive reactions when mixed with fuels such as powdered aluminum or combustible organic materials.[2][4] This reactivity is the basis for its primary application in solid rocket propellants, where it is combined with a fuel and a binder to form an this compound composite propellant (APCP).[4][5]

Thermal Decomposition

The thermal decomposition of this compound is a widely studied and complex process that occurs in two main stages: a low-temperature decomposition (LTD) and a high-temperature decomposition (HTD).[12]

-

Low-Temperature Decomposition (LTD): Occurring below approximately 300°C, this stage involves two parallel processes.[13][14][15] The first is a partial decomposition in the solid phase (about 13-25% of the material) that produces H₂O, O₂, Cl₂, N₂O, and HCl.[13][15] The second is a dissociative sublimation where solid AP reversibly breaks down into gaseous ammonia (NH₃) and perchloric acid (HClO₄).[13][14][15] This initial decomposition creates a porous solid residue.[14]

-

High-Temperature Decomposition (HTD): At temperatures above 300°C, the gas-phase decomposition becomes dominant.[13][15] The ammonia and perchloric acid formed during sublimation, along with their intermediate breakdown products, react to form the final stable products.[13] A simplified overall reaction for complete decomposition can be represented as: 4 NH₄ClO₄(s) → 4 HCl(g) + 2 N₂(g) + 5 O₂(g) + 6 H₂O(g)[2]

The following diagram illustrates the key pathways in the thermal decomposition of this compound.

Experimental Protocols

Determining the physicochemical properties of a high-energy material like this compound requires specialized techniques. While detailed, step-by-step laboratory protocols are beyond the scope of this guide, the fundamental methodologies are described below.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for studying thermal decomposition.

-

TGA measures the change in mass of a sample as a function of temperature. For AP, TGA curves reveal the two-step weight loss corresponding to the LTD and HTD stages.

-

DSC measures the heat flow into or out of a sample relative to a reference. It identifies the endothermic peak of the orthorhombic-to-cubic phase transition (~244 °C) and the subsequent exothermic peaks of decomposition.[16]

Solution Calorimetry for Heat of Formation

The standard enthalpy of formation (ΔfH⦵) can be determined using solution calorimetry. A typical protocol involves:

-

Precisely dissolving a known mass of this compound in a suitable solvent within a calorimeter.

-

Measuring the heat of solution (the energy change upon dissolution).

-

Using Hess's Law, this measured heat of solution is combined with the known heats of formation of other reactants and products in a defined reaction cycle to calculate the heat of formation of AP itself.[7]

The following diagram outlines a generalized workflow for this experimental determination.

Diffraction Methods for Crystal Structure

X-ray Diffraction (XRD) and Neutron Diffraction are the standard techniques for determining the crystal structure of materials like AP.[9][11] By analyzing the angles and intensities at which the X-ray or neutron beam is scattered by the crystal lattice, researchers can determine the space group, unit cell dimensions, and atomic positions within the crystal.[9]

Relevance to Drug Development and Safety

While not a pharmaceutical agent, the physiological effects of the perchlorate ion are relevant to drug development professionals. Chronic exposure to perchlorates, even at low concentrations, can interfere with iodine uptake by the thyroid gland.[2][17][18] This can disrupt normal thyroid function and potentially lead to hypothyroidism.[17]

This compound is classified as a strong oxidizer and can cause fire or explosion.[17][19] For particle sizes over 15 micrometers, it is a Class 4 oxidizer; for particle sizes less than 15 micrometers, it is classified as an explosive.[2] It causes serious eye irritation and may cause damage to the thyroid through prolonged or repeated exposure.[17][19] Proper handling procedures, including wearing protective gloves, eye protection, and keeping the material away from combustible materials, are mandatory.[17][19]

References

- 1. This compound | NH4ClO4 | CID 24639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. ammonium-perchlorate.com [ammonium-perchlorate.com]

- 5. eastharbourgroup.com [eastharbourgroup.com]

- 6. expertmarketresearch.com [expertmarketresearch.com]

- 7. Heats of Formation of Lithium Perchlorate, this compound, and Sodium Perchlorate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. ias.ac.in [ias.ac.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. ntrs.nasa.gov [ntrs.nasa.gov]

- 14. osti.gov [osti.gov]

- 15. The thermal decomposition behavior of this compound and of an ammonium-perchlorate-based composite propellant - UNT Digital Library [digital.library.unt.edu]

- 16. Thermal Behavior and Decomposition Mechanism of this compound and Ammonium Nitrate in the Presence of Nanometer Triaminoguanidine Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ampac.us [ampac.us]

- 18. The Effects of this compound on Reproduction and Development of Amphibians [serdp-estcp.mil]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Ammonium perchlorate crystal structure and morphology

An In-depth Technical Guide on the Crystal Structure and Morphology of Ammonium (B1175870) Perchlorate (B79767)

Ammonium perchlorate (AP), with the chemical formula NH₄ClO₄, is a powerful oxidizer critical to the aerospace and defense industries, primarily used in solid rocket propellants.[1][2] Its physical and chemical properties, which are intrinsically linked to its crystal structure and morphology, play a crucial role in determining the performance, stability, and safety of these energetic materials.[3][4] This guide provides a detailed examination of the crystallographic and morphological characteristics of this compound for researchers, scientists, and professionals in drug development and materials science.

Crystal Structure of this compound

At ambient temperature and pressure, this compound crystallizes in an orthorhombic system.[5][6] This structure is the most common and stable form under standard conditions. The crystal is composed of ammonium (NH₄⁺) and perchlorate (ClO₄⁻) ions, both possessing a tetrahedral geometry, which are linked by a three-dimensional network of N–H⋯O hydrogen bonds.[5]

Orthorhombic Phase (Phase I)

The room-temperature phase of this compound belongs to the orthorhombic crystal system. There has been some discussion regarding the precise space group, with both Pnma and Pna2₁ being considered.[1] However, the energy difference between these two symmetries is exceptionally small, on the order of 1 meV per formula unit, and many studies confirm the space group as Pnma.[5][7][8][9] The unit cell contains four formula units (Z=4).[5]

The lattice parameters of the orthorhombic phase are temperature-dependent. As temperature decreases, the unit cell dimensions generally contract. This thermal expansion and contraction are important factors in the mechanical properties of composite propellants.[10]

Table 1: Temperature-Dependent Lattice Parameters of Orthorhombic this compound

| Temperature (K) | a-axis (Å) | b-axis (Å) | c-axis (Å) | Space Group | Source |

| 500 | 9.359 - 9.373 | 5.865 | 7.531 - 7.535 | Pnma | [1][10] |

| 298 | 9.20 - 9.225 | 5.815 - 5.82 | 7.45 - 7.456 | Pnma | [1][5][6][9] |

| 260 | 0.9201 | 0.5805 | 0.7439 | Pnma | [10] |

| 78 | 9.02 | 5.85 | 7.39 | Pnma | [5] |

| 10 | 8.94 | 5.89 | 7.30 | Pnma | [5] |

Polymorphism and Phase Transitions

This compound exhibits polymorphism, meaning it can exist in different crystal structures depending on temperature and pressure. These phase transitions are critical as they can alter the material's density, stability, and decomposition behavior.

-

High-Temperature Transition : Above approximately 240 °C (513 K), orthorhombic AP undergoes a phase transition to a cubic crystal structure.[2][11][12] This transition is significant because the cubic phase is associated with different decomposition kinetics.

-

High-Pressure Transitions : Under high pressure, AP undergoes several structural phase transitions. At ambient temperature, a transition from the initial orthorhombic phase (Phase I) begins around 2.4-4 GPa.[8][13] A high-pressure phase with P2₁2₁2₁ orthorhombic symmetry has been identified at 6.9 GPa.[8][14] This transition is driven by changes in hydrogen bonding and electrostatic interactions under compression.[8]

Table 2: Polymorphic Phases of this compound

| Phase | Crystal System | Space Group | Conditions |

| Phase I | Orthorhombic | Pnma | Ambient Temperature and Pressure |

| Phase II | Orthorhombic | P2₁2₁2₁ | Above ~4 GPa, identified at 6.9 GPa[8][14] |

| High-Temp Phase | Cubic | - | Above 240 °C[2][11] |

Crystal Morphology and Habit Modification

The external shape of a crystal, known as its morphology or habit, is determined by the relative growth rates of its different crystallographic faces. For AP, morphology is a key parameter that influences propellant processing, packing density, and burning rate.[3][15][16] While AP can crystallize as needles elongated along the b-axis, its habit can be significantly modified.[7]

Factors Influencing Crystal Morphology

Several factors during the crystallization process can be controlled to tailor the final morphology of AP crystals.

-

Crystallization Conditions : The cooling rate and agitation during crystallization from a solution are critical. Slow cooling patterns combined with high agitation (e.g., 600 rpm) tend to produce spherical, transparent, and smooth-surfaced crystals.[4] Conversely, fast cooling often results in irregular-shaped crystals.[4]

-

Additives and Surfactants : The presence of additives or impurities in the crystallization solution can dramatically alter the crystal habit. Ethylene (B1197577) glycol, for instance, has been shown to modify the AP crystal habit to a hexahedral shape by promoting growth on the (210) lattice plane.[15][17] Surfactants can induce porosity in the crystals.[4]

-

Solvents : The choice of solvent can have a remarkable effect on crystal habit.[18] Crystallization from aqueous solutions with the addition of certain organic solvents, such as those containing ethanol (B145695) or butanol, can lead to the formation of dendritic (tree-like) crystals.[18]

The following diagram illustrates the influence of various factors on the resulting morphology of this compound crystals.

Caption: Influence of crystallization parameters on AP crystal morphology.

Experimental Protocols

The characterization of this compound's crystal structure and morphology relies on several key analytical techniques.

Synthesis and Recrystallization

Objective: To produce this compound crystals with a controlled morphology.

Methodology:

-

Reaction: AP is commonly produced via a double decomposition reaction between an ammonium salt (e.g., ammonium chloride, NH₄Cl) and sodium perchlorate (NaClO₄) in an aqueous solution.[2][19] NaClO₄ + NH₄Cl → NH₄ClO₄ + NaCl

-

Heating and Dissolution: The solution mixture is heated to dissolve the reactants completely, typically to temperatures between 80-100 °C.[19][20]

-

Controlled Cooling (Crystallization): The hot, saturated solution is then cooled at a controlled rate. The cooling profile is critical for determining the final particle size distribution and morphology.[20] For spherical crystals, a slow, controlled cooling rate with constant agitation is employed.[4]

-

Separation and Washing: The precipitated AP crystals are separated from the mother liquor (primarily a sodium chloride solution) via filtration.[20] The crystals are then washed with water to remove residual sodium and chloride contaminants.[20]

-

Drying: The washed crystals are dried to produce the final product.

X-ray Diffraction (XRD)

Objective: To determine the crystal structure, lattice parameters, and phase purity of AP.

Methodology:

-

Sample Preparation: A finely ground powder of the AP sample is prepared and mounted on a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam (synchrotron radiation is often used for high resolution).[10] The diffracted X-rays are detected as a function of the diffraction angle (2θ).

-

Data Analysis:

-

The resulting XRD pattern shows a series of peaks (Bragg peaks) at specific 2θ values.

-

These peaks are indexed by fitting theoretical 2θ values to the experimental data to determine the Miller indices (hkl) for each reflection.[10]

-

Using Bragg's Law and the Miller indices, the lattice parameters (a, b, and c for an orthorhombic cell) are calculated and refined.[1][10]

-

The overall pattern is compared to standard diffraction patterns (e.g., from the Crystallography Open Database) to confirm the phase and space group.[21]

-

Scanning Electron Microscopy (SEM)

Objective: To visualize the morphology, particle size, and surface features of AP crystals.

Methodology:

-

Sample Mounting: AP crystals are mounted onto an SEM stub using conductive adhesive tape or carbon paint.

-

Sputter Coating: Because AP is an insulator, the sample is typically coated with a thin layer of a conductive material (e.g., gold, palladium) using a sputter coater. This prevents charging of the sample surface by the electron beam.

-

Imaging: The sample is placed in the SEM chamber, which is evacuated to a high vacuum. A focused beam of electrons is scanned across the sample surface.

-

Signal Detection: Detectors collect secondary electrons and backscattered electrons emitted from the sample. These signals are used to generate a high-resolution, three-dimensional image of the crystal's surface topography.[21][22][23] Images are captured at various magnifications to observe both overall particle shape and fine surface details.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ias.ac.in [ias.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | NH4ClO4 | CID 24639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. osti.gov [osti.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Morphology of this compound in the presence of ethylene glycol as an additive: a first principle study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Crystal habit modification of this compound by organic solvents (Journal Article) | ETDEWEB [osti.gov]

- 19. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 20. patents.justia.com [patents.justia.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide on the History and Discovery of Ammonium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammonium (B1175870) perchlorate (B79767) (AP), a compound of immense significance in the field of energetic materials, possesses a rich history rooted in the foundational period of modern chemistry. Its discovery was not an isolated event but rather the culmination of early 19th-century advancements in the understanding of chlorine's oxygenated compounds. This whitepaper provides a detailed account of the historical trajectory leading to the synthesis and characterization of ammonium perchlorate, with a focus on the pioneering work of Friedrich von Stadion and Georges-Simon Serullas. It delineates the early experimental protocols, the analytical methods of the era used to determine its composition, and the evolution of its production. This guide is intended to provide researchers, scientists, and professionals in drug development with a thorough historical and technical understanding of this pivotal inorganic salt.

The Genesis of Perchlorates: The Work of Friedrich von Stadion

The story of this compound begins with the discovery of its parent acid, perchloric acid, and the corresponding potassium salt. In the mid-1810s, the Austrian chemist Friedrich von Stadion was investigating the reaction of potassium chlorate (B79027) with sulfuric acid.[1] He referred to the resulting acid as "oxygenated chloric acid."[1] This foundational work laid the groundwork for the entire class of perchlorate salts.

Experimental Protocol: Synthesis of Potassium Perchlorate and Perchloric Acid (c. 1816)

Synthesis of Potassium Perchlorate:

-

Reaction: Stadion's synthesis involved the reaction of potassium chlorate (KClO₃) with concentrated sulfuric acid (H₂SO₄).[2] The reaction proceeds as follows: 3KClO₃ + 2H₂SO₄ → KClO₄ + 2KHSO₄ + ClO₂ + H₂O

-

Procedure: A quantity of potassium chlorate was carefully mixed with concentrated sulfuric acid. This mixture was then subjected to a gentle heating or distillation, likely under reduced pressure to avoid the explosive decomposition of chlorine dioxide (ClO₂), a byproduct of the reaction. The less soluble potassium perchlorate (KClO₄) would precipitate from the solution and could be separated by filtration.

Synthesis of Perchloric Acid:

-

Distillation: To isolate perchloric acid, von Stadion likely distilled the mixture of potassium perchlorate and excess sulfuric acid under vacuum.[2] Perchloric acid, being more volatile than sulfuric acid, would distill over and could be collected.

-

Electrolytic Method: Stadion also reportedly explored an electrolytic method for producing perchloric acid from a saturated aqueous solution of chlorine dioxide.[2]

The Discovery of this compound: The Contribution of G.S. Serullas

The direct synthesis and characterization of this compound (NH₄ClO₄) is credited to the French pharmacist Georges-Simon Serullas in 1831.[2] It was Serullas who also introduced the modern term "perchlorate."[2] His work was a systematic extension of the foundation laid by von Stadion, exploring the reactions of the newly discovered perchloric acid with various bases.

Experimental Protocol: Synthesis of this compound (c. 1831)

Serullas's method was a straightforward acid-base neutralization, a common practice in 19th-century chemistry for the preparation of new salts.

-

Reaction: Perchloric acid (HClO₄) was reacted with ammonia (B1221849) (NH₃) or an aqueous solution of ammonia (ammonium hydroxide (B78521), NH₄OH). The neutralization reaction is as follows: HClO₄ + NH₃ → NH₄ClO₄ or HClO₄ + NH₄OH → NH₄ClO₄ + H₂O

-

Procedure: An aqueous solution of perchloric acid, prepared by a method similar to von Stadion's, would have been carefully neutralized with an excess of ammonia or ammonium hydroxide solution. The resulting solution would then be concentrated by evaporation, likely over a water bath to maintain a gentle heat. Upon cooling, the this compound would crystallize out of the solution and could be collected by filtration. The crystals would then be washed with a small amount of cold water to remove any soluble impurities and subsequently dried.

Early Analytical Characterization

In the 19th century, the determination of the composition of a newly synthesized compound was a meticulous process relying primarily on gravimetric and titrimetric methods.

Experimental Protocol: 19th-Century Analysis of this compound

To confirm the elemental composition of this compound, chemists of the era would have performed a series of quantitative analyses.

-

Determination of the Ammonium Content: The amount of ammonia in the salt would have been determined by distillation. A weighed sample of this compound would be treated with a strong base, such as sodium hydroxide, and heated. The liberated ammonia gas would be distilled into a known volume of a standardized acid. The excess acid would then be back-titrated with a standard base to determine the amount of ammonia that had been absorbed.

-

Determination of the Perchlorate Content (as Chloride): The chlorine content would have been determined by gravimetric analysis. A weighed sample of this compound would first be strongly heated to decompose it and convert the perchlorate to chloride. The resulting chloride would then be dissolved in water and precipitated as silver chloride (AgCl) by the addition of an excess of silver nitrate (B79036) solution.[3] The silver chloride precipitate would be carefully collected by filtration, washed, dried, and weighed.[4][5] From the mass of the silver chloride, the mass of chlorine in the original sample could be calculated.

-

Determination of Oxygen: The oxygen content would typically be determined by difference, after accounting for the masses of nitrogen, hydrogen (from the ammonium), and chlorine.

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound, with data compiled from various historical and modern sources.

| Property | Value |

| Chemical Formula | NH₄ClO₄ |

| Molar Mass | 117.49 g/mol |

| Appearance | White crystalline solid |

| Density | 1.95 g/cm³ |

| Solubility in water | 11.56 g/100 mL (0 °C) |

| 20.85 g/100 mL (20 °C) | |

| 57.01 g/100 mL (100 °C) | |

| Decomposition Temperature | Decomposes exothermically before melting at >200 °C |

| Crystal Structure | Orthorhombic (<240 °C), Cubic (>240 °C) |

Evolution of Production Methods

Following its discovery, the primary method for producing this compound for many years was the double decomposition (metathesis) reaction between sodium perchlorate and an ammonium salt, such as ammonium chloride or ammonium sulfate.[6] This method takes advantage of the lower solubility of this compound compared to the other salts in the reaction mixture.

The large-scale industrial production of this compound, driven by its use as a solid rocket propellant, began in the late 19th and early 20th centuries. The first commercial plant was established in Mansbo, Sweden, in 1893.[2]

Visualizing the Historical Synthesis and Production Pathways

The following diagrams, rendered in DOT language, illustrate the logical flow of the key historical synthesis and production methods for this compound.

Caption: Von Stadion's laboratory synthesis of perchloric acid.

Caption: Serullas's synthesis of this compound via neutralization.

Caption: Early industrial production via double decomposition.

Relevance to Drug Development

While this compound itself is not a therapeutic agent, the perchlorate anion has been investigated and used in medicine. Due to its ability to competitively inhibit iodide uptake by the thyroid gland, potassium perchlorate has been used to treat hyperthyroidism. Understanding the history and synthesis of perchlorates provides a foundational context for the study of ionic compounds and their interactions with biological systems, which is a core aspect of drug development and pharmacology.

Conclusion

The discovery of this compound was a significant milestone in the field of inorganic chemistry, building upon the pioneering work on perchloric acid and its salts. The early experimental and analytical techniques employed by scientists like von Stadion and Serullas, though rudimentary by modern standards, were instrumental in establishing the existence and composition of this important compound. The subsequent development of industrial-scale production methods paved the way for its widespread use in a variety of applications, most notably as a powerful oxidizer. For today's researchers, an appreciation of this historical and technical journey provides a valuable perspective on the evolution of chemical synthesis and analysis.

References

- 1. Quantitative chemical analysis; : Fresenius, C. Remigius, 1818-1897 : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 2. Quantitative Chemical Analysis. Vol. 1 by Fresenius, C.R.: Very good (1876) | PEMBERLEY NATURAL HISTORY BOOKS BA, ABA [abebooks.com]

- 3. History of Chemistry, Volume 1 (of 2) by T. E. Thorpe | Project Gutenberg [gutenberg.org]

- 4. chemistry.mtsu.edu [chemistry.mtsu.edu]

- 5. uomosul.edu.iq [uomosul.edu.iq]

- 6. web.iyte.edu.tr [web.iyte.edu.tr]

A Comprehensive Technical Guide to the Solubility of Ammonium Perchlorate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of ammonium (B1175870) perchlorate (B79767) (AP) across a range of common solvents. Understanding the solubility characteristics of this potent oxidizer is critical for its application in rocket propellants, explosives, and various chemical syntheses. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the relationship between solvent properties and AP solubility.

Quantitative Solubility Data

The solubility of ammonium perchlorate is significantly influenced by the nature of the solvent and the temperature. The following tables summarize the quantitative solubility data gathered from various scientific sources.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 10.7[1] |

| 20 | 20.85[2] |

| 25 | 20.2[1] |

| 85 | 42.5[1] |

| 100 | 57.01[2] |

Table 2: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solubility ( g/100 g solvent) |

| Methanol | 6.85[1] |

| Ethanol | 1.906[1] |

| Acetone | 2.26[1] |

| 1-Propanol | 0.3865[1] |

| n-Propanol | 0.387 |

| 1-Butanol | 0.017[1] |

| iso-Butanol | 0.1272[1] |

| Ethyl Acetate | 0.029[1] |

| Diethyl Ether | Insoluble[1][2] |

| Liquid Ammonia | 137.93[1] |

| Sulfur Dioxide (0°C) | 0.025[1] |

Experimental Protocols for Solubility Determination

The determination of this compound solubility requires precise and carefully executed experimental procedures. The following protocols outline the methodologies for obtaining reliable solubility data.

I. Gravimetric Method for Solubility Determination

This is a common and straightforward method for determining the solubility of a solid in a liquid.

1. Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (high purity)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with a hotplate

-

Temperature probe

-

Syringe with a filter (e.g., PTFE, 0.2 µm)

-

Pre-weighed evaporation dish or vial

-

Drying oven

-

Desiccator

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known mass of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Place the sealed container in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known mass of the clear supernatant using a pre-weighed syringe fitted with a filter to remove any undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporation dish.

-

Carefully evaporate the solvent. For water, this can be done on a hot plate at a temperature below the decomposition temperature of this compound. For organic solvents, evaporation should be carried out in a fume hood, potentially at a slightly elevated temperature or under reduced pressure.

-

Once the solvent is evaporated, dry the residue in an oven at a suitable temperature (e.g., 60-80°C) until a constant mass is achieved.

-

Cool the dish containing the dry this compound in a desiccator to room temperature before weighing.

-

3. Calculation: The solubility (S) in grams of solute per 100 grams of solvent is calculated as follows:

S = (mass of dry this compound / mass of solvent) x 100

II. Analytical Methods for Concentration Determination

For more precise measurements or for solvents where gravimetric methods are challenging, analytical techniques can be employed to determine the concentration of this compound in the saturated solution.

1. Ion Chromatography (IC):

-

Principle: IC separates ions based on their affinity for an ion-exchange resin. The concentration of the perchlorate anion (ClO₄⁻) can be accurately measured.

-

Procedure:

-

Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method.

-

Withdraw a sample of the supernatant and dilute it accurately with a suitable solvent (usually deionized water) to a concentration range appropriate for the IC instrument.

-

Analyze the diluted sample using an ion chromatograph equipped with a conductivity detector.

-

Quantify the perchlorate concentration by comparing the peak area to a calibration curve prepared from standard solutions of known this compound concentrations.

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Principle: This highly sensitive and selective technique separates the components of a mixture by liquid chromatography and then detects the mass-to-charge ratio of the ions.

-

Procedure:

-

Prepare a saturated solution and dilute it as for IC analysis.

-

Analyze the sample using an LC-MS system. The perchlorate ion can be detected with high specificity.

-

Quantify the concentration based on the response of the mass spectrometer compared to standards.

-

Visualization of Solubility Relationships

The following diagram illustrates the general relationship between the polarity of the solvent and the solubility of this compound, a polar inorganic salt.

Caption: Logical relationship between solvent polarity and this compound solubility.

References

Unveiling the Solid-State Transformations of Ammonium Perchlorate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the phase transitions of ammonium (B1175870) perchlorate (B79767) (AP), a material of significant interest in energetic materials research and development. This document, intended for researchers, scientists, and professionals in drug development, delves into the crystallographic changes AP undergoes at various temperatures, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.

Orthorhombic to Cubic Phase Transition: A Fundamental Shift

Ammonium perchlorate undergoes a significant structural phase transition from an orthorhombic to a cubic crystal system at elevated temperatures. This reversible transformation is a critical parameter influencing its thermal stability and decomposition behavior.

The transition typically occurs around 240 °C (513 K).[1][2][3] This endothermic process involves a rearrangement of the crystal lattice, leading to changes in its physical and chemical properties.

Thermodynamic and Structural Data

The following tables summarize the key thermodynamic and structural parameters associated with the phase transition of this compound.

Table 1: Thermodynamic Parameters of the Orthorhombic-to-Cubic Phase Transition

| Parameter | Value | Reference |

| Transition Temperature | 240 °C (513 K) | [1] |

| Enthalpy of Transition (ΔH) | 203.6 J/g | [1] |

| Enthalpy of Transition (ΔH) | 2.3 ± 0.2 kcal/mol | [4] |

Table 2: Lattice Parameters of Orthorhombic this compound at Various Temperatures

| Temperature (K) | a (Å) | b (Å) | c (Å) | Reference |

| 10 | 8.94 | 5.89 | 7.30 | [5] |

| 78 | 9.02 | 5.85 | 7.39 | [5] |

| 298 | 9.225 | 5.815 | 7.456 | [6] |

| 298 | 9.20 | 5.82 | 7.45 | [5] |

| 500 | 9.359 | 5.865 | 7.531 | [6] |

Experimental Characterization Protocols

The study of this compound's phase transitions relies on precise experimental techniques. The following sections detail the methodologies for the key analytical methods used.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for determining the temperature and enthalpy of phase transitions.

Experimental Protocol:

-

Sample Preparation: A small sample of this compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.[7][8]

-

Instrument Setup: A DSC instrument is calibrated using standard reference materials.

-

Thermal Program: The sample is heated at a constant rate, commonly 10 °C/min, under an inert atmosphere such as nitrogen or argon, with a typical flow rate of 25 ml/min.[7][9]

-

Data Analysis: The DSC thermogram reveals an endothermic peak corresponding to the orthorhombic-to-cubic phase transition. The peak temperature provides the transition temperature, and the integrated area of the peak yields the enthalpy of transition.[1]

X-ray Diffraction (XRD)

X-ray Diffraction is employed to determine the crystal structure and lattice parameters of this compound at different temperatures.

Experimental Protocol:

-

Sample Preparation: A powdered sample of this compound is mounted on a sample holder suitable for temperature-controlled experiments.

-

Instrument Setup: A powder X-ray diffractometer equipped with a high-temperature stage is used. Synchrotron-generated radiation with a specific wavelength (e.g., 0.0412750 nm) can be employed for high-resolution studies.[10]

-

Data Collection: XRD patterns are collected over a range of 2θ angles at various temperatures, from ambient up to and beyond the phase transition temperature.[10] For instance, a typical scan might range from 0.5 to 32 degrees 2θ with a step size of 0.001 degrees and a dwell time of 0.1 seconds per step.[10]

-

Data Analysis: The positions and intensities of the diffraction peaks are analyzed to identify the crystal system (orthorhombic or cubic) and to calculate the lattice parameters at each temperature. This allows for the precise determination of the structural changes occurring during the phase transition.

Visualizing the Processes

To better understand the experimental workflow and the chemical transformations of this compound, the following diagrams are provided.

The thermal decomposition of this compound is initiated by a proton transfer from the ammonium cation to the perchlorate anion.[6] This initial step is crucial as it precedes the subsequent complex decomposition reactions.

Conclusion

The phase transition of this compound from an orthorhombic to a cubic structure is a well-defined thermal event with significant implications for its application in energetic materials. Understanding the thermodynamics and structural changes associated with this transition, as well as the subsequent decomposition pathways, is paramount for the safe handling, storage, and performance prediction of AP-based formulations. The detailed experimental protocols provided herein serve as a valuable resource for researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystallization-Based Modification of this compound Heat Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermal Behavior and Decomposition Mechanism of this compound and Ammonium Nitrate in the Presence of Nanometer Triaminoguanidine Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermal decomposition of this compound-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

Environmental Impact of Ammonium Perchlorate: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental impact of ammonium (B1175870) perchlorate (B79767) (AP), a powerful oxidizing agent widely used in solid rocket propellants, munitions, and pyrotechnics. Due to its high solubility and persistence, ammonium perchlorate has become a significant environmental contaminant, posing risks to ecosystems and human health. This document details its environmental fate, toxicity, and remediation, presenting quantitative data, experimental methodologies, and visual representations of key processes to support research and development efforts in environmental science and toxicology.

Environmental Fate and Transport of this compound

This compound (NH₄ClO₄) readily dissociates in water into the ammonium (NH₄⁺) and perchlorate (ClO₄⁻) ions. The perchlorate anion is of primary environmental concern due to its chemical stability and high mobility in aqueous systems.

Key characteristics influencing its environmental fate include:

-

High Water Solubility: this compound has a very high solubility in water, approximately 200 grams per liter (g/L), which facilitates its rapid dissolution and transport from contamination sources into groundwater and surface water.[1]

-

Persistence: The perchlorate anion is kinetically stable and does not readily undergo natural attenuation through sorption or biodegradation under typical environmental conditions, leading to its persistence in the environment.[1]

-

Mobility: Due to its low tendency to adsorb to soil particles, the perchlorate anion is highly mobile in soil and can easily leach into underlying aquifers, leading to widespread groundwater contamination.

The primary sources of this compound contamination are associated with its manufacturing, use, and disposal, particularly at military installations and aerospace facilities.[1] Historical practices, such as the open burning of rocket propellants and the disposal of untreated wastewater, have led to significant soil and groundwater contamination.[2]

Environmental Contamination Levels

This compound contamination has been detected in soil, groundwater, and surface water across the United States. The following table summarizes reported concentration ranges from various contaminated sites.

| Matrix | Concentration Range | Location/Source | Reference |

| Groundwater | <1 µg/L to 2,600,000 µg/L | Department of Defense (DoD) installations | [3][4] |

| up to 3,700,000 µg/L | Manufacturing facility near Henderson, NV | [1] | |

| 15 to 280 µg/L | Public water supply wells in California | [1] | |

| up to 500 µg/L | Massachusetts Military Reservation | [5] | |

| Soil | up to 7,560 µg/kg | Massachusetts Military Reservation | [5] |

| up to 786,000 µg/kg | Department of Defense (DoD) installations | [3] | |

| Surface Water | up to 6,600 µg/L | Department of Defense (DoD) installations | [3] |

| 5 to 8 µg/L | Colorado River | [1] | |

| up to 165 µg/L | Lake Mead | [1] |

Toxicological Effects of this compound

The primary mechanism of perchlorate toxicity is its ability to act as a competitive inhibitor of the sodium-iodide symporter (NIS) in the thyroid gland. This inhibition disrupts the uptake of iodide, a crucial component of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)), leading to potential hypothyroidism. Thyroid hormones are essential for normal metabolism, growth, and development, particularly in sensitive populations such as pregnant women, fetuses, and infants.

Effects on Wildlife

Numerous studies have documented the adverse effects of this compound on various wildlife species. The following table summarizes key toxicity data.

| Species | Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |

| Rat (maternal) | Thyroid follicular hypertrophy | 1.0 | >10 | [6] |

| Rat (developmental) | No observed effects | 100.0 | - | [6] |

| Rabbit (maternal) | Thyroid follicular hypertrophy, decreased T4 | 1.0 | >10 (hypertrophy), >30 (decreased T4) | [6] |

| Rabbit (developmental) | No observed effects | 100.0 | - | [6] |

| Bobwhite Quail | Decreased thyroidal T4 content | - | - | [7] |

| Japanese Quail | Embryonic hypothyroidism | - | - | [8][9] |

| Fathead Minnow | Developmental retardation, thyroid hyperplasia | - | 10 mg/L (developmental), 1 mg/L (histological) | [1] |

| Xenopus laevis (frog) | Inhibition of metamorphosis | - | Environmentally relevant concentrations | [7] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Experimental Protocols

Analytical Method for Perchlorate Detection in Water: EPA Method 314.0

This method outlines the determination of perchlorate in drinking water using ion chromatography (IC) with suppressed conductivity detection.

Methodology:

-

Sample Collection and Preparation:

-

Instrumentation:

-

An ion chromatograph equipped with a sample injection valve, guard column, analytical column (e.g., Dionex IonPac AS5), a suppressor device, and a conductivity detector.[12]

-

-

Chromatographic Conditions:

-

Quality Control:

-

An analysis batch should include an Instrument Performance Check Standard, Laboratory Reagent Blank, Initial and Continuing Calibration Check Standards, a Laboratory Fortified Blank, and a Laboratory Fortified Matrix.[12]

-

The method detection limit (MDL) for a single laboratory in reagent water is 0.53 µg/L.[12]

-

In-Situ Bioremediation of Perchlorate-Contaminated Groundwater

This protocol provides a general framework for stimulating the indigenous microbial population to degrade perchlorate in groundwater.

Methodology:

-

Site Characterization:

-

Develop a conceptual site model (CSM) to understand the hydrogeology, geochemistry, and extent of perchlorate contamination.[13]

-

Collect groundwater and soil samples to determine baseline perchlorate concentrations, pH, redox potential, and the presence of perchlorate-reducing bacteria (PRB).

-

-

Treatability Studies:

-

Conduct microcosm studies in the laboratory using site groundwater and soil to evaluate the effectiveness of different electron donors (e.g., emulsified vegetable oil, acetate, lactate) in stimulating perchlorate biodegradation.[2]

-

-

Full-Scale Implementation:

-

Design an injection system to deliver the selected electron donor and any necessary nutrients (e.g., diammonium hydrogen phosphate) into the contaminated aquifer.[13][14] This can be achieved through injection wells or an infiltration gallery.[2]

-

The injection strategy can be active (continuous recirculation), semi-passive, or passive.[13]

-

-

Performance Monitoring:

-

Install a network of monitoring wells upgradient, within, and downgradient of the treatment zone.[2]

-

Regularly collect groundwater samples to monitor perchlorate concentrations, electron donor levels, and geochemical parameters (e.g., pH, dissolved oxygen, oxidation-reduction potential).[2]

-

Suction lysimeters and soil moisture probes can be used to monitor the vadose zone.[2]

-

Phytoremediation of Perchlorate-Contaminated Soil

This protocol describes a general approach for using plants to remediate perchlorate-contaminated soil.

Methodology:

-

Species Selection:

-

Select plant species with high water uptake and a demonstrated ability to take up and/or degrade perchlorate. Suitable candidates include willow trees, poplar trees, and various grasses.[15]

-

-

Experimental Setup:

-

For laboratory or greenhouse studies, use soil bioreactors (e.g., 20 L pots) filled with the contaminated soil.[9]

-

Plant the selected species in the bioreactors.

-

Establish a control group with no plants to assess abiotic degradation.

-

-

Treatment and Monitoring:

-

Irrigate the plants with perchlorate-contaminated water.

-

To enhance rhizodegradation (degradation in the root zone), amendments such as dissolved organic carbon (e.g., from chicken litter extract or acetate) can be added to the irrigation water.[9]

-

Monitor the perchlorate concentration in the soil and leachate over time.

-

At the end of the experiment, harvest the plants and analyze the perchlorate concentration in different plant tissues (roots, stems, leaves) to determine the extent of phytoaccumulation.[16]

-

Visualizations of Key Processes

The following diagrams, created using the DOT language for Graphviz, illustrate important pathways and workflows related to the environmental impact of this compound.

Caption: Environmental pathway of this compound contamination.

Caption: Mechanism of thyroid disruption by perchlorate.

Caption: Workflow for in-situ bioremediation of perchlorate.

Conclusion

This compound poses a significant and persistent threat to the environment due to its widespread use, high solubility, and mobility. Its primary toxic effect, the disruption of thyroid function, has implications for the health of both wildlife and humans. This technical guide has provided a consolidated resource on the environmental impact of this compound, including quantitative data on contamination and toxicity, detailed experimental protocols for its analysis and remediation, and visual representations of key processes. It is intended that this information will be a valuable tool for researchers, scientists, and drug development professionals working to understand and mitigate the environmental risks associated with this contaminant. Further research is needed to develop more cost-effective and efficient remediation technologies and to fully understand the long-term ecological consequences of perchlorate exposure.

References

- 1. Effects of this compound on Thyroid Function in Developing Fathead Minnows, Pimephales promelas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Situ Bioremediation of Perchlorate in Vadose Zone Source Areas [serdp-estcp.mil]

- 3. gao.gov [gao.gov]

- 4. Perchlorate in Water Supplies: Sources, Exposures, and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. NEMI Method Summary - 314.0 [nemi.gov]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. epa.gov [epa.gov]

- 14. researchgate.net [researchgate.net]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. researchgate.net [researchgate.net]

The Role of Ammonium Perchlorate as an Oxidizer in Solid Propellants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of ammonium (B1175870) perchlorate (B79767) (AP) as the predominant oxidizer in composite solid propellants. This document provides a comprehensive overview of the chemical and physical properties of AP, its thermal decomposition and combustion mechanisms, and its profound impact on the performance of solid rocket motors. Detailed experimental protocols for the characterization of AP-based propellants are provided, alongside quantitative data and visual representations of key processes to facilitate a deeper understanding for research and development professionals.

Introduction to Ammonium Perchlorate in Solid Propulsion

This compound (NH₄ClO₄) is a powerful oxidizing agent that has been a cornerstone of solid rocket propulsion for decades.[1] Its widespread use in aerospace and defense applications, from tactical missiles to space launch vehicle boosters like the Space Shuttle's Solid Rocket Boosters, stems from a favorable combination of high performance, relative stability, and processability.[2][3] In a typical composite solid propellant, finely ground AP crystals are homogeneously dispersed within a polymeric fuel binder matrix, such as hydroxyl-terminated polybutadiene (B167195) (HTPB).[4] This mixture, often with the addition of a metallic fuel like aluminum powder, forms a solid, rubbery propellant grain after curing.[2][4] The perchlorate provides the necessary oxygen for the combustion of the fuel components.[2]

Physicochemical Properties of this compound

This compound is a white crystalline solid with a density of approximately 1.95 g/cm³.[5] It is a powerful oxidizer, readily supplying oxygen to support the combustion of fuels.[6] One of the key characteristics of AP is its thermal decomposition behavior, which is a multi-stage process that directly influences the combustion characteristics of the propellant.[7]

Thermal Decomposition of this compound

The thermal decomposition of AP is a complex process that is generally understood to occur in two main stages: low-temperature decomposition (LTD) and high-temperature decomposition (HTD).[8]

-

Low-Temperature Decomposition (LTD): Occurring at temperatures below 300°C, this stage involves the partial decomposition of solid AP, leading to some mass loss and the formation of a porous solid residue.[8] The reaction is believed to be initiated at crystal defect sites.[8]

-

High-Temperature Decomposition (HTD): Above 350°C, the decomposition process goes to completion.[9] This stage is characterized by a more rapid and complete breakdown of the AP.

The decomposition process involves the initial dissociation of AP into ammonia (B1221849) (NH₃) and perchloric acid (HClO₄).[10] These intermediate species then undergo a series of complex gas-phase reactions to produce the final combustion products.

The Combustion Mechanism of AP-Based Composite Propellants

The combustion of an AP/HTPB composite propellant is a highly complex, heterogeneous process involving coupled chemical reactions in both the condensed (solid) and gas phases.[1] The process can be summarized in the following steps:

-

Heat Transfer: Heat from the combustion flame is transferred to the propellant surface.

-

Condensed Phase Decomposition: The AP and HTPB binder decompose at the heated surface. AP breaks down into oxidizing species, while HTPB pyrolyzes to produce gaseous fuel fragments.

-

Gas Phase Reactions: The gaseous decomposition products mix and react in the gas phase above the propellant surface. This creates a complex flame structure, including a primary flame close to the surface and a final diffusion flame at a higher temperature.[11]

The particle size of the this compound plays a crucial role in the combustion process. Smaller AP particles lead to a higher burn rate due to the increased surface area available for decomposition.[2][3]

Quantitative Performance Data

The performance of an AP-based solid propellant is characterized by several key parameters, including its specific impulse, burn rate, and mechanical properties. These are heavily influenced by the formulation, particularly the particle size and concentration of AP.

Table 1: Performance Characteristics of AP-Based Propellants

| Property | Typical Value/Range | Conditions/Notes |

| Specific Impulse (Isp) | 180 - 260 s[3] | Dependent on composition and operating pressure. Aluminized propellants generally have higher Isp.[1][11] |

| Burn Rate | 1 - 4 mm/s at 1 MPa[10] | Highly dependent on AP particle size, pressure, and presence of catalysts.[10] |

| Pressure Exponent (n) | 0.3 - 0.5[3] | In the burn rate equation r = aPⁿ. Indicates sensitivity of burn rate to pressure. |

| Density | ~1.8 g/cm³ | For a typical AP/HTPB/Al formulation.[12] |

Table 2: Thermal Properties of this compound

| Property | Temperature (°C) | Notes |

| Phase Transition | ~244 °C | Orthorhombic to cubic crystal structure.[13][14] |

| Low-Temperature Decomposition | < 300 °C | Partial decomposition.[8] |

| High-Temperature Decomposition | 350 - 479 °C | Complete decomposition.[9][14] |

| Explosive Decomposition | > 440 °C | At atmospheric pressure.[9] |

Table 3: Mechanical Properties of a Typical AP/HTPB Propellant

| Property | Typical Value | Notes |

| Tensile Strength | Varies with formulation | Dependent on binder properties and solid loading.[15] |

| Elongation at Break | Varies with formulation | A measure of the propellant's elasticity.[15] |

| Young's Modulus | 3.14 - 8.04 MPa | Influenced by AP particle shape and size.[16] |

Experimental Protocols

Accurate characterization of AP-based solid propellants is essential for performance prediction and quality control. The following are detailed methodologies for key experiments.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition behavior, including onset temperatures, peak temperatures, and mass loss of AP and AP-based propellants.

Methodology:

-

Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of the propellant or pure AP is placed in an aluminum or ceramic crucible.[17][18]

-

Instrument Setup: The DSC/TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).[18]

-

Heating Program: The sample is heated at a controlled linear rate (e.g., 5, 10, or 20 °C/min) over a specified temperature range (e.g., 30 °C to 500 °C).[17]

-

Data Acquisition: The instrument records the heat flow (DSC) and mass change (TGA) as a function of temperature.

-

Data Analysis: The resulting thermograms are analyzed to identify endothermic and exothermic events, onset decomposition temperatures, peak reaction temperatures, and the percentage of mass loss at different stages.

Burn Rate Measurement

Objective: To determine the rate at which the propellant burns at various pressures.

Methodology (Strand Burner Method):

-

Sample Preparation: A small, cylindrical strand of the propellant is cut to specific dimensions and coated on its sides with an inhibitor to ensure burning only occurs on the end faces.

-

Test Setup: The strand is placed in a high-pressure vessel (strand burner) equipped with a pressure transducer and ignition system.

-

Pressurization: The vessel is pressurized with an inert gas (e.g., nitrogen) to the desired test pressure.

-

Ignition: The propellant strand is ignited remotely.

-

Data Acquisition: The time it takes for the flame front to travel a known distance along the strand is measured, often using embedded wires that break as the propellant burns.[14]

-

Calculation: The burn rate is calculated by dividing the distance between the wires by the measured time interval. This is repeated at various pressures to establish the burn rate versus pressure relationship.[14]

Specific Impulse Determination

Objective: To measure the specific impulse (Isp), a key performance metric of the propellant.

Methodology (Sub-scale Motor Firing):

-

Motor Assembly: A small-scale rocket motor is loaded with a precisely weighed grain of the propellant to be tested. The motor is equipped with a nozzle of known dimensions.

-

Test Stand Setup: The motor is mounted on a test stand equipped with a thrust sensor and a pressure transducer to measure the thrust produced and the chamber pressure during firing.

-

Static Firing: The motor is fired, and the thrust and pressure data are recorded over the duration of the burn.

-

Data Analysis:

-

The total impulse is calculated by integrating the thrust-time curve.

-

The mass of the propellant consumed is determined by weighing the motor before and after the test.

-

The specific impulse is then calculated by dividing the total impulse by the weight of the propellant consumed.

-

References

- 1. researchgate.net [researchgate.net]

- 2. arc.aiaa.org [arc.aiaa.org]

- 3. This compound composite propellant - Wikipedia [en.wikipedia.org]

- 4. nmt.edu [nmt.edu]

- 5. jpyro.co.uk [jpyro.co.uk]

- 6. imemg.org [imemg.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. osti.gov [osti.gov]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. researchgate.net [researchgate.net]

- 12. Solid Propellant Formulations: A Review of Recent Progress and Utilized Components - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thermal Behavior and Decomposition Mechanism of this compound and Ammonium Nitrate in the Presence of Nanometer Triaminoguanidine Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 16. researchgate.net [researchgate.net]

- 17. ideaexchange.uakron.edu [ideaexchange.uakron.edu]

- 18. researchgate.net [researchgate.net]

Theoretical models of ammonium perchlorate decomposition

An In-depth Technical Guide to the Theoretical Models of Ammonium (B1175870) Perchlorate (B79767) (AP) Decomposition

Introduction

Ammonium perchlorate (NH₄ClO₄), a powerful oxidizer, is a cornerstone of modern solid propellants.[1][2] Its thermal decomposition behavior is a complex process that dictates the performance and stability of these energetic materials. The decomposition is generally bifurcated into two regimes: a low-temperature decomposition (LTD) occurring below approximately 300°C and a high-temperature decomposition (HTD) above this threshold.[3][4][5] The LTD phase is particularly complex, characterized by incomplete decomposition (~30% mass loss) and the formation of a porous solid residue.[1][3] Understanding the intricate network of solid-phase, gas-phase, and surface reactions that govern this process is critical for the development of advanced propellants and for ensuring their safety.[1] This guide provides a detailed overview of the primary theoretical models proposed to explain AP decomposition, supported by quantitative data and experimental methodologies.

Core Theoretical Models of AP Decomposition

The decomposition of this compound is not explained by a single, unified theory but rather by several proposed mechanisms that may be active simultaneously or sequentially depending on conditions such as temperature, pressure, and material properties like particle size and crystal defects.[1]

Proton Transfer Mechanism

The most widely accepted initial step, particularly in the low-temperature regime, is the transfer of a proton (H⁺) from the ammonium cation (NH₄⁺) to the perchlorate anion (ClO₄⁻).[6][7] This results in the formation of adsorbed ammonia (B1221849) (NH₃) and perchloric acid (HClO₄).[2]

NH₄ClO₄(s) ⇌ NH₃(ads) + HClO₄(ads)

This step is considered fundamental to both sublimation and decomposition.[7] The adsorbed species can then desorb into the gas phase or decompose further. The subsequent decomposition of the highly reactive perchloric acid is a critical pathway that generates various oxidizing species.[2][8] Recent atomic simulations confirm that proton transfer is the dominant initial channel.[8][9] The rate-limiting step in the overall process is believed to be the consumption of the decomposition products of HClO₄, as excess ammonia adsorbed on the AP surface can inhibit further reaction.[2]

Electron Transfer (Charge Transfer) Mechanism

An alternative or complementary initial step is the transfer of an electron from the perchlorate anion to the ammonium cation.[10] This mechanism is often invoked, especially in the context of catalyzed decomposition.[11]

NH₄⁺ + ClO₄⁻ → NH₄• + ClO₄•

The resulting ammonium and perchlorate radicals are highly unstable and would immediately dissociate to initiate a cascade of radical reactions. While the proton transfer model is more dominant for pure AP decomposition, the electron transfer mechanism is considered critical for understanding the action of many catalysts that accelerate the reaction by facilitating this charge transfer.[11]

Free Radical Mechanism

Following the initial steps, a complex network of free radical reactions drives the decomposition forward. Perchloric acid (from proton transfer) or the perchlorate radical (from electron transfer) breaks down into highly reactive radical species such as •ClO₂, •HO₂, and others.[2] These radicals then react with ammonia and its derivatives. For example, atomic simulations have identified the hydrogen abstraction from NH₄⁺ by the hydroxyl radical (•OH) as a critical pathway.[8][9] The interplay of these radicals leads to the formation of the final gaseous products.

Dissociative Sublimation

Dissociative sublimation, where AP transforms directly into gaseous ammonia and perchloric acid, is a key physical process that occurs concurrently with decomposition.[1][12]

NH₄ClO₄(s) → NH₃(g) + HClO₄(g)

The gaseous products can then react with each other or with the solid AP surface, contributing significantly to the overall decomposition process, especially under high-temperature conditions or in a vacuum.[13] The kinetics of dissociative sublimation have been extensively studied and are crucial for developing comprehensive combustion models.[1]

Quantitative Data Summary

The kinetics of AP decomposition are highly sensitive to experimental conditions. The effective activation energy (Ea) can vary significantly depending on the temperature range, degree of conversion (α), and whether the measurement is isothermal or non-isothermal.[3]

| Parameter | Value | Experimental Conditions | Technique | Reference |

| Activation Energy (Ea) | ~90 kJ/mol | Initial isothermal decomposition (α → 0) | TGA | [3][12] |

| Activation Energy (Ea) | ~130 kJ/mol | Initial non-isothermal decomposition (α → 0) | TGA | [3][12] |

| Activation Energy (Ea) | 110 - 130 kJ/mol | Final decomposition (α → 1) | TGA | [3][12] |

| Activation Energy (Ea) | ~125 kJ/mol | Sublimation | - | [3] |

| Activation Energy (Ea) | ~30 kcal/mol (~125 kJ/mol) | Low-Temperature Decomposition | - | [10] |

| Activation Energy (Ea) | 26.6 - 33.9 kcal/mol (~111-142 kJ/mol) | Low-Temperature Decomposition | Weight Loss | [7] |

| Activation Energy (Ea) | 117.21 kJ/mol | Pure AP Decomposition | DSC | [2][14] |

| LTD Temperature Range | < 300°C | General | Multiple | [1][3] |

| HTD Temperature Range | > 300°C | General | Multiple | [3][5] |

| Orthorhombic to Cubic Transition | 240°C | General | Multiple | [1][3] |

| Major Gaseous Products (LTD) | N₂O, H₂O, O₂, Cl₂, HCl | Solid Phase | TGA-FTIR-MS | [15] |

| Major Gaseous Products (HTD) | NO₂, N₂O, HCl, H₂O, Cl₂, O₂ | Gas Phase | TGA-FTIR-MS | [2] |

Experimental Protocols

The study of AP decomposition relies on a suite of advanced analytical techniques, often used in combination to provide a comprehensive picture of the process.

Thermal Analysis (TGA/DSC/DTA)

Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA) are the workhorses for studying AP decomposition kinetics.[12]

-

Objective: To measure mass loss (TGA) and heat flow (DSC/DTA) as a function of temperature, allowing for the determination of decomposition temperatures, reaction stages, and activation energies.[3][12]

-

Methodology:

-

A small, precisely weighed sample of AP (typically 1-5 mg) is placed in a crucible (e.g., aluminum or alumina).

-

The crucible is placed in the instrument's furnace.

-

The sample is heated at a constant, programmed rate (e.g., 5, 10, 15 °C/min) under a controlled atmosphere.[12]

-

An inert gas, such as nitrogen, is typically used with a constant flow rate (e.g., 100 mL/min) to purge gaseous products and prevent unwanted side reactions with air.[12]

-

The instrument continuously records the sample's mass and the differential heat flow between the sample and a reference pan.

-

Data analysis is often performed using isoconversional methods (e.g., Friedman method) to calculate the activation energy as a function of the extent of conversion.[5]

-

Evolved Gas Analysis (MS/FTIR)

Mass Spectrometry (MS) and Fourier Transform Infrared Spectroscopy (FTIR) are coupled with thermal analyzers (e.g., TG-MS, DSC-FTIR) to identify the chemical species of the gaseous products evolved during decomposition.[5][16]

-

Objective: To identify the gaseous intermediates and final products of the decomposition reaction in real-time.[15]

-

Methodology:

-

The TGA or DSC instrument is connected to the MS and/or FTIR spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

As the AP sample is heated according to the thermal analysis protocol, the off-gases are continuously drawn into the spectrometers.

-

The MS identifies species based on their mass-to-charge ratio, allowing for the detection of products like N₂O, NO₂, Cl₂, O₂, HCl, and H₂O.[5][15]

-

The FTIR identifies species based on their characteristic infrared absorption bands, providing complementary information and confirming the identity of molecules like NH₃, N₂O, NO₂, HClO₄, and H₂O.[2][15]

-

By correlating the gas evolution profiles with the TGA/DSC data, specific products can be assigned to different stages of the decomposition.

-

Visualizations

Logical Flow of AP Decomposition Models

Caption: Logical relationships between the primary theoretical models for AP decomposition.

Experimental Workflow for AP Decomposition Analysis

Caption: A typical experimental workflow for TG-DSC-MS/FTIR simultaneous analysis.

Conclusion

The thermal decomposition of this compound is a multifaceted process governed by a combination of physical phenomena and chemical reactions. While the proton transfer model is widely regarded as the primary initiating step for low-temperature decomposition, electron transfer and free radical pathways are essential for a complete understanding, particularly when considering the effects of catalysts. Dissociative sublimation plays a crucial role, linking the solid-phase and gas-phase reaction networks. Despite decades of research, a complete, universally applicable kinetic model remains elusive due to the process's sensitivity to a wide array of factors.[1] Future work focusing on advanced atomic-level simulations and in-situ experimental techniques will be key to further unraveling the complex reaction dynamics of this vital energetic material.[8][9]

References

- 1. osti.gov [osti.gov]

- 2. Thermal Behavior and Decomposition Mechanism of this compound and Ammonium Nitrate in the Presence of Nanometer Triaminoguanidine Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermal decomposition of this compound - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Kinetics of Thermal Decomposition of this compound by TG/DSC-MS-FTIR - Beijing Institute of Technology [pure.bit.edu.cn]

Early studies on ammonium perchlorate as an explosive material

An In-depth Technical Guide on Early Studies of Ammonium (B1175870) Perchlorate (B79767) as an Explosive Material

Introduction

Ammonium perchlorate (AP), an inorganic compound with the formula NH₄ClO₄, has been a subject of scientific interest for its potent oxidizing properties and energetic nature since the 19th century. This document provides a technical overview of the foundational research into this compound as an explosive material, focusing on the early discoveries, characterization of its explosive properties, and the experimental methodologies employed by pioneering researchers.

This compound was first synthesized in 1831 by G.S. Serullas.[1] However, its potential as an explosive ingredient was not realized until the end of the century. In 1895, small quantities of AP were produced in Mansbo, Sweden, specifically for use in a new type of explosive patented by O. F. Carlson in 1897.[1] This early work laid the groundwork for the development of perchlorate-based explosives, including the well-known "Carlsonit".[1] The strategic importance of this compound explosives grew significantly during World War I, when nations like England and France utilized AP-based mixtures, such as "perammons," as substitutes for traditional high explosives.[2]

This guide is intended for researchers and scientists, offering a detailed look at the fundamental physicochemical and explosive properties of AP as understood through early investigations. It includes structured data, detailed experimental protocols, and visualizations of historical scientific workflows.

Physicochemical Properties of this compound

This compound is a white, crystalline solid that is soluble in water.[2] It is a powerful oxidizer, a characteristic that is central to its function in explosive and propellant formulations.[2][3] Early studies established its basic chemical and physical characteristics, which are crucial for understanding its behavior under various conditions.

| Property | Value | Reference |

| Chemical Formula | NH₄ClO₄ | [2] |

| Molar Mass | 117.49 g/mol | [2] |

| Appearance | White crystalline solid | [2][4] |

| Density | 1.95 g/cm³ | [2][4] |

| Melting Point | Decomposes before melting at >200 °C | [2] |

| Solubility in water | 20.85 g/100 mL at 20 °C | [2] |

| Decomposition Temp. | Starts to decompose at 130 °C; explosive above 440°C | [4][5] |

Explosive Properties and Early Characterization

The explosive nature of this compound is defined by several key parameters, including its detonation velocity, sensitivity to stimuli, and decomposition behavior. Early research focused on quantifying these properties to assess its viability and safety as an explosive material. Pure AP crystals are unable to sustain a flame below a pressure of 2 megapascals (290 psi).[2] However, when mixed with a fuel, such as powdered aluminum, it can undergo self-sustained combustion.[2] Strong heating or shock can lead to explosions.[2][6] The decomposition of AP is a complex process, with the complete reaction yielding no solid residue: 4 NH₄ClO₄ → 4 HCl + 2 N₂ + 5 O₂ + 6 H₂O.[2]

| Parameter | Early Measured Values/Observations | Reference(s) |